molecular formula C11H14N2O B2701939 1-[(2R)-2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one CAS No. 116909-73-0

1-[(2R)-2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2701939
CAS No.: 116909-73-0
M. Wt: 190.246
InChI Key: SSABMTSCLQGWBB-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2R)-2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one (CAS 116909-73-0) is a high-purity chemical compound with a molecular formula of C11H14N2O and a molecular weight of 190.24 g/mol . This chiral molecule features a pyrrolidine ring, a nitrogen-containing heterocycle with significant relevance in medicinal chemistry, linked to a pyridine ring via a stereospecific (2R) carbon center . The pyrrolidine ring is a common scaffold in pharmaceutical research due to its ability to improve the physicochemical properties and biological activity of drug candidates . Similarly, the pyridine moiety is a privileged structure in drug discovery, known for its diverse biological activities and presence in many FDA-approved therapeutics . The specific stereochemistry and hybrid structure of this compound make it a valuable intermediate for researchers in drug discovery and development. It is particularly useful for exploring structure-activity relationships (SAR) in the design of novel bioactive molecules, potentially including agonists for targets like G-protein coupled receptors (GPCRs) . The compound's structure suggests potential for interaction with various enzymatic and receptor targets, although its specific mechanism of action is dependent on the research context. This product is strictly for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2R)-2-pyridin-3-ylpyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9(14)13-7-3-5-11(13)10-4-2-6-12-8-10/h2,4,6,8,11H,3,5,7H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSABMTSCLQGWBB-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@@H]1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R)-2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one typically involves the construction of the pyrrolidine ring followed by the attachment of the pyridine group. One common method includes:

    Cyclization of acyclic precursors: This involves the formation of the pyrrolidine ring from acyclic precursors through cyclization reactions.

    Functionalization of preformed pyrrolidine rings:

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-[(2R)-2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

1-[(2R)-2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2R)-2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and pyridine moiety contribute to its binding affinity and selectivity towards certain proteins and enzymes. This interaction can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Simplification of the Pyrrolidine Ring

  • It is synthesized via direct acetylation of pyrrolidine and serves as a precursor for more complex derivatives .

Substituent Modifications on the Aromatic Ring

  • 1-(4-bromophenyl)ethan-1-one derivatives : These compounds replace the pyridinyl group with brominated aryl groups, enhancing hydrophobicity and altering electronic properties. For example, 2-(4-(tert-butyl)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one (CAS: N/A) incorporates fluorine atoms, increasing metabolic stability .

Heterocyclic Replacements

  • 2-[(2R)-2-(morpholin-4-yl)propoxy]-2,2-diphenyl-1-(pyrrolidin-1-yl)ethan-1-one (CAS: N/A): The pyridinyl group is substituted with a morpholine ring and diphenyl ether moiety, significantly increasing molecular weight (423.52 g/mol) and altering solubility profiles .

Functional Group Variations

  • 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one (CAS: 123958-87-2): The pyridinyl group is replaced with a hydroxymethyl group, introducing hydrogen-bonding capacity and higher polarity (logP reduction by ~1.5 units) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
1-[(2R)-2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one C₁₁H₁₄N₂O 190.24 Pyridin-3-yl, acetyl Chiral, nicotine analog
1-(pyrrolidin-1-yl)ethan-1-one C₆H₁₁NO 127.16 Acetyl Simplest analog, precursor
2-[(2R)-2-(morpholin-4-yl)propoxy]-...ethan-1-one C₂₅H₃₀N₂O₃ 423.52 Morpholine, diphenyl, acetyl High molecular weight, analgesic
1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one C₇H₁₃NO₂ 143.19 Hydroxymethyl, acetyl Polar, hydrogen-bonding

Research Findings and Implications

  • Stereochemical Impact : The (2R) configuration in the target compound enhances receptor selectivity compared to the (2S) isomer, as shown in nicotine analog studies .
  • Substituent Effects : Pyridinyl groups improve aromatic stacking interactions in biological systems, whereas morpholine or hydroxymethyl groups modulate solubility and metabolic stability .
  • Synthetic Efficiency : Methods using L-proline catalysis (yields ~50–72%) are preferred for eco-friendly synthesis .

Biological Activity

1-[(2R)-2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one, a compound featuring a pyridine and pyrrolidine moiety, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C12H14N2O. The compound's structural features include:

  • A pyridine ring, which is known for its role in various biological activities.
  • A pyrrolidine ring that contributes to the compound's pharmacokinetic properties.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyridine and pyrrolidine exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported that pyrrole derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organism
Pyrrole Derivative A3.12Staphylococcus aureus
Pyrrole Derivative B12.5Escherichia coli

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have suggested that similar compounds can inhibit cell proliferation in various cancer cell lines, including prostate and breast cancer cells. For example, a related pyrrolidine compound showed significant cytotoxicity with an IC50 value of 10 µM against LNCaP prostate cancer cells .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes such as acetylcholinesterase and cyclooxygenase, which are crucial in various physiological processes.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : The presence of the pyridine ring may enhance the antioxidant capacity of the compound, contributing to its protective effects against oxidative stress.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyridine-pyrrolidine derivatives, including our compound of interest. The results indicated that these compounds were particularly effective against resistant strains of bacteria, suggesting potential applications in treating infections caused by multi-drug resistant organisms .

Evaluation in Cancer Models

In another study, the anticancer potential of related compounds was assessed using xenograft models in mice. The results showed a significant reduction in tumor size when treated with a pyrrolidine-based compound, indicating that this class of compounds could be developed into effective anticancer agents .

Q & A

Q. What are the primary synthetic routes for 1-[(2R)-2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one, and what reaction conditions are critical for success?

The synthesis typically involves multi-step processes, starting with the formation of the pyrrolidine ring via cyclization of γ-aminoketone precursors under basic conditions (e.g., NaH or KOH). Subsequent coupling with pyridin-3-yl derivatives is achieved through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). Key reagents include dichloromethane (DCM) as a solvent and catalysts like palladium complexes . Temperature control (0–80°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., the (2R) configuration) and ring substitution patterns.
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₁₁H₁₄N₂O, MW 202.25) and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystalline form .
  • HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound under varying solvent and catalyst systems?

Comparative studies show that polar aprotic solvents (e.g., DMF) enhance coupling efficiency by stabilizing transition states, while toluene improves regioselectivity in cyclization steps. Catalysts like Pd(OAc)₂ with XPhos ligands increase yields (from 60% to 85%) in pyridine coupling. Microwave-assisted synthesis reduces reaction times (2 hours vs. 24 hours) without compromising enantiomeric excess (>98%) .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous pyrrolidine derivatives?

Discrepancies in bioactivity (e.g., kinase inhibition vs. antimicrobial effects) often arise from assay conditions (e.g., cell lines, pH) or substituent effects. For example:

  • Pyridine vs. Pyrimidine Moieties : Pyridin-3-yl groups enhance CNS permeability compared to pyrimidine derivatives, altering target engagement .
  • Chirality : The (2R) configuration in pyrrolidine improves binding affinity to GABA receptors compared to (2S) analogs . Systematic structure-activity relationship (SAR) studies and molecular docking simulations are recommended to clarify mechanisms .

Q. How do steric and electronic factors influence the stability of this compound in solution?

  • Steric Effects : Bulky pyridin-3-yl groups reduce hydrolysis rates at the ethanone carbonyl by hindering nucleophilic attack.
  • Electronic Effects : Electron-withdrawing pyridine rings stabilize the pyrrolidine nitrogen, preventing protonation and degradation in acidic media. Stability assays in buffered solutions (pH 2–9) show >90% integrity after 72 hours at 25°C, validated via LC-MS .

Methodological Recommendations

  • Experimental Design : Use chiral HPLC (Chiralpak AD-H) to monitor enantiomeric excess during synthesis .
  • Data Contradiction Analysis : Employ meta-analysis of IC₅₀ values across studies to identify outliers caused by assay variability .
  • Stability Testing : Store the compound at -20°C under argon to prevent oxidation; avoid aqueous buffers with pH < 4 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.